N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-N'-[4-(trifluoromethoxy)phenyl]ethanediamide
Description
Properties
IUPAC Name |
N-[2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl]-N'-[4-(trifluoromethoxy)phenyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17F3N2O5/c22-21(23,24)31-16-9-7-15(8-10-16)26-20(29)19(28)25-12-17(27)13-3-5-14(6-4-13)18-2-1-11-30-18/h1-11,17,27H,12H2,(H,25,28)(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRPYXFMNFKSMHG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=CC=C(C=C2)C(CNC(=O)C(=O)NC3=CC=C(C=C3)OC(F)(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17F3N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-N’-[4-(trifluoromethoxy)phenyl]ethanediamide typically involves multi-step organic reactions. One common approach is the coupling of furan-2-yl phenyl derivatives with hydroxyethyl and trifluoromethoxy phenyl groups under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance the scalability and reproducibility of the production process.
Chemical Reactions Analysis
Types of Reactions
N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-N’-[4-(trifluoromethoxy)phenyl]ethanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound with different functional groups.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furan-2-yl phenyl oxides, while reduction could produce hydroxyethyl derivatives with altered functional groups.
Scientific Research Applications
N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-N’-[4-(trifluoromethoxy)phenyl]ethanediamide has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-N’-[4-(trifluoromethoxy)phenyl]ethanediamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Physical Comparison
*Estimated based on structural similarity.
Biological Activity
N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-N'-[4-(trifluoromethoxy)phenyl]ethanediamide is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and apoptosis induction. This article reviews the available literature on its biological activity, including mechanisms of action, effects on cell cycle progression, and apoptosis.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
This structure features a furan ring, a hydroxyethyl group, and a trifluoromethoxy substituent, which may contribute to its biological properties.
1. Apoptosis Induction:
Research indicates that this compound may induce apoptosis in cancer cells. Key mechanisms include:
- Caspase Activation: The compound has been shown to activate caspases (3, 8, and 9), which are critical for the execution of apoptosis. In studies, significant levels of caspase activation were observed, indicating the compound's potential as an apoptotic agent .
- Mitochondrial Membrane Permeabilization: A hallmark of intrinsic apoptosis is the permeabilization of the mitochondrial membrane. The compound induced significant mitochondrial membrane permeabilization in a dose-dependent manner .
2. Cell Cycle Arrest:
The compound also affects the cell cycle. Studies have indicated that it causes cell cycle arrest predominantly at the S phase. For instance:
- S Phase Arrest: Approximately 54% of cells treated with the compound were arrested at the S phase, suggesting a mechanism that may involve DNA damage response pathways .
Table 1: Summary of Biological Activities
Case Studies and Research Findings
In various studies, the compound has been tested against different cancer cell lines. For example:
- Study on Apoptosis: In an experimental setup using cancer cell lines, this compound demonstrated a higher rate of apoptosis compared to standard chemotherapeutics like etoposide .
- Mechanistic Insights: The activation of effector caspases and subsequent DNA fragmentation suggests that this compound may function similarly to known topoisomerase inhibitors, which are effective in cancer therapies .
Q & A
Q. What are the optimal synthetic routes for preparing N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-N'-[4-(trifluoromethoxy)phenyl]ethanediamide, and how can reaction yields be maximized?
Methodological Answer:
- Stepwise Amide Coupling : Use carbodiimide-based coupling agents (e.g., EDC/HOBt) to sequentially conjugate the hydroxyethyl-furan-phenyl and trifluoromethoxy-phenyl moieties to the ethanediamide backbone. Optimize stoichiometric ratios (e.g., 1.2:1 for amine:carboxylic acid) to minimize side products .
- Solvent Selection : Dichloromethane (DCM) or dimethylformamide (DMF) under inert conditions (N₂) improves solubility of aromatic intermediates.
- Purification : Employ flash chromatography (e.g., ethyl acetate/hexane gradient) followed by recrystallization to achieve >95% purity. Monitor via TLC and confirm with ¹H/¹³C NMR .
- Yield Optimization : Pre-activate carboxylic acids with DIPEA (1.5 eq) before adding coupling agents. Typical yields range from 45–57% for analogous ethanediamides .
Q. How can the structural integrity of this compound be validated post-synthesis?
Methodological Answer:
- ¹H/¹³C NMR Analysis : Confirm the presence of key functional groups:
- Hydroxyethyl : δ ~3.5–4.0 ppm (m, 2H, –CH₂–OH).
- Furan : δ ~6.3–7.5 ppm (aromatic protons).
- Trifluoromethoxy : δ ~4.4 ppm (q, –OCF₃) .
- High-Resolution Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error .
- HPLC Purity : Use a C18 column (ACN/H₂O gradient) to confirm ≥98% purity .
Advanced Research Questions
Q. How can computational modeling predict the bioactivity of this compound against enzymatic targets?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., kinases, cytochrome P450). Prioritize hydrogen bonding between the hydroxyethyl group and catalytic residues .
- QSAR Analysis : Correlate structural features (e.g., logP of trifluoromethoxy group) with activity data from analogs (e.g., IC₅₀ values) .
- MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories to identify key binding motifs .
Q. How should researchers resolve contradictory data on the stability of this compound under physiological conditions?
Methodological Answer:
- pH-Dependent Stability : Conduct accelerated degradation studies (pH 1–9, 37°C) and monitor via HPLC. The trifluoromethoxy group may enhance stability in acidic conditions .
- Thermal Analysis : Use DSC/TGA to identify decomposition temperatures (>200°C suggests thermal robustness) .
- Light Exposure Tests : UV-Vis spectroscopy (λmax ~255 nm) to detect photodegradation byproducts .
Q. What strategies can address low reproducibility in synthetic yields across laboratories?
Methodological Answer:
- Standardize Reaction Protocols : Pre-dry solvents (molecular sieves) and reagents (MgSO₄) to control moisture .
- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) to improve coupling efficiency for sterically hindered intermediates .
- Batch Analysis : Compare yields using identical starting materials from multiple suppliers (e.g., Sigma vs. TCI) .
Q. How can researchers design assays to evaluate the compound’s interaction with membrane-bound receptors?
Methodological Answer:
- Surface Plasmon Resonance (SPR) : Immobilize receptors (e.g., GPCRs) on sensor chips and measure binding kinetics (ka/kd) .
- Fluorescence Polarization : Label the compound with FITC and monitor competitive binding in cell membranes .
- In Silico Mutagenesis : Predict critical receptor residues for interaction using Rosetta .
Q. Data Contradiction Analysis
Q. Conflicting reports on the compound’s solubility: How to reconcile discrepancies?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
